
(2E,7S,11R)-Vitamin K1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,7S,11R)-Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin that plays a crucial role in blood clotting and bone health. It is naturally found in green leafy vegetables, such as spinach and kale, and is essential for the synthesis of proteins involved in blood coagulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,7S,11R)-Vitamin K1 involves several steps, including the formation of the naphthoquinone ring and the attachment of the phytyl side chain. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with phytol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process often includes purification steps such as crystallization and chromatography to ensure the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2E,7S,11R)-Vitamin K1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone forms.
Substitution: It can undergo nucleophilic substitution reactions at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the quinone ring under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone forms.
Substitution: Various substituted naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
(2E,7S,11R)-Vitamin K1 has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its interaction with enzymes involved in blood clotting.
Medicine: Investigated for its potential therapeutic effects in osteoporosis and cardiovascular diseases.
Industry: Used in the formulation of dietary supplements and fortified foods.
Wirkmechanismus
(2E,7S,11R)-Vitamin K1 exerts its effects primarily through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The molecular targets include clotting factors such as prothrombin and osteocalcin, which are involved in blood coagulation and bone metabolism, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vitamin K2 (Menaquinone): Differentiated by its side chain structure, which contains multiple isoprene units.
Vitamin K3 (Menadione): A synthetic compound with a simpler structure lacking the phytyl side chain.
Uniqueness
(2E,7S,11R)-Vitamin K1 is unique due to its specific phytyl side chain, which influences its solubility and biological activity. Unlike Vitamin K2, which is produced by bacteria and found in fermented foods, Vitamin K1 is primarily obtained from plant sources .
Eigenschaften
Molekularformel |
C31H46O2 |
|---|---|
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
2-methyl-3-[(E,7S,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24+/m1/s1 |
InChI-Schlüssel |
MBWXNTAXLNYFJB-KSVLJPARSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@@H](C)CCC[C@H](C)CCCC(C)C |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


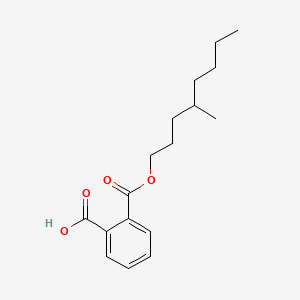
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)


![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)
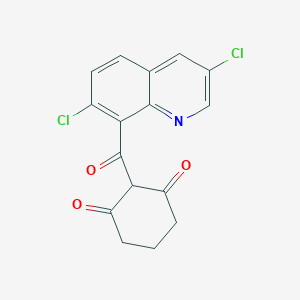

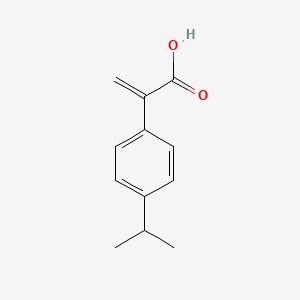

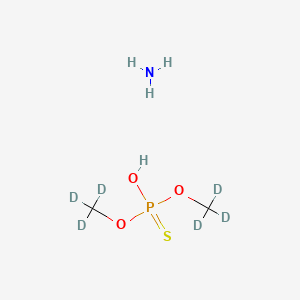
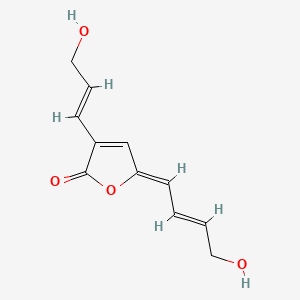
![tert-butyl N-[(2S,3S)-1-[(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13438706.png)
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)
